

# Spectroscopic Profile of Corey Lactone Aldehyde Benzoate: A Technical Guide

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## Compound of Interest

Compound Name: Corey lactone aldehyde benzoate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Corey lactone aldehyde benzoate**, a key chiral intermediate in the synthesis of prostaglandins and their analogs. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Summary of Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Corey lactone aldehyde benzoate** (CAS No: 39746-01-5; Molecular Formula: C<sub>15</sub>H<sub>14</sub>O<sub>5</sub>; Molecular Weight: 274.27 g/mol ).<sup>[1]</sup>

### <sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
9.75	s	-	1H	CHO
8.05 - 7.95	m	-	2H	Aromatic (ortho-protons of benzoate)
7.65 - 7.55	m	-	1H	Aromatic (para-proton of benzoate)
7.50 - 7.40	m	-	2H	Aromatic (meta-protons of benzoate)
5.30	m	-	1H	CH-OBz
5.10	m	-	1H	CH-O-Lactone
3.20 - 3.00	m	-	2H	CH <sub>2</sub> -Lactone and CH-CHO
2.80 - 2.20	m	-	3H	Cyclopentane ring protons

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

## <sup>13</sup>C NMR (Carbon NMR) Data

Chemical Shift ( $\delta$ ) ppm	Assignment
201.5	Aldehyde C=O
176.0	Lactone C=O
166.0	Benzoate C=O
133.5	Aromatic C (para)
130.0	Aromatic C (ipso)
129.5	Aromatic C (ortho)
128.5	Aromatic C (meta)
82.0	CH-O-Lactone
75.0	CH-OBz
58.0	CH-CHO
45.0	CH <sub>2</sub> -Lactone
38.0	Cyclopentane C
35.0	Cyclopentane C

Note: Predicted data based on typical chemical shifts for similar structures. Actual experimental values may vary.

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~2850, ~2750	Weak	Aldehyde C-H stretch (Fermi resonance)
~1780	Strong	γ-Lactone C=O stretch
~1720	Strong	Benzoate ester C=O stretch
~1730	Strong	Aldehyde C=O stretch
~1600, ~1480	Medium	Aromatic C=C stretch
~1270	Strong	Ester C-O stretch
~1100	Strong	Lactone C-O stretch

Note: Predicted data based on characteristic group frequencies.

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Possible Fragment Ion
274	Moderate	[M] <sup>+</sup> (Molecular Ion)
245	High	[M - CHO] <sup>+</sup>
152	Moderate	[M - C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> (Loss of benzoyl group)
122	High	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup> (Benzoyl cation)
105	Very High	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation)
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Note: Predicted fragmentation pattern based on the structure.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Corey lactone aldehyde benzoate** (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.
- **Data Acquisition:**
  - For <sup>1</sup>H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
  - For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 0-220 ppm) is used.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the internal standard.

## Infrared (IR) Spectroscopy

- **Sample Preparation:**
  - **Thin Film (for oils):** A drop of the sample is placed between two KBr or NaCl plates.
  - **KBr Pellet (for solids):** A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
  - **Solution:** The sample is dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) and placed in a liquid sample cell.
- **Instrumentation:** A Fourier-transform infrared (FT-IR) spectrometer is used.

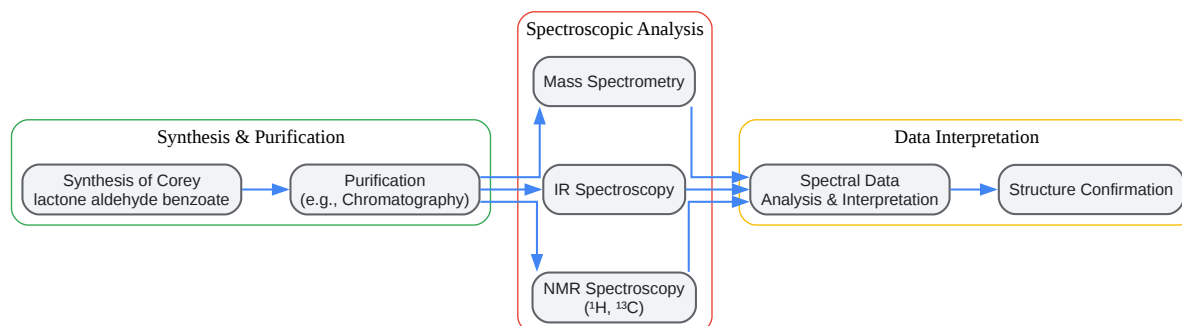
- **Data Acquisition:** A background spectrum of the empty sample holder (or solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum.
- **Data Analysis:** The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in  $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. EI is common for GC-MS and provides detailed fragmentation patterns. ESI is used for LC-MS and often yields the protonated molecular ion  $[\text{M}+\text{H}]^+$  or other adducts.
- **Mass Analysis:** The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus  $m/z$ . For tandem mass spectrometry (MS/MS), a specific ion is selected and fragmented to provide further structural information.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like **Corey lactone aldehyde benzoate**.



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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

This guide serves as a foundational resource for understanding the key spectroscopic features of **Corey lactone aldehyde benzoate**. For further in-depth analysis, it is recommended to consult peer-reviewed literature and spectral databases.

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## References

- 1. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Corey Lactone Aldehyde Benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b041419#spectroscopic-data-for-corey-lactone-aldehyde-benzoate-nmr-ir-ms\]](https://www.benchchem.com/product/b041419#spectroscopic-data-for-corey-lactone-aldehyde-benzoate-nmr-ir-ms)

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